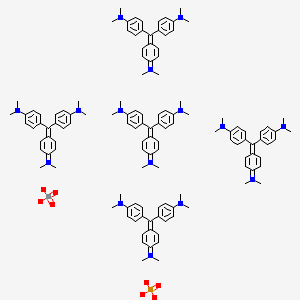
(2r)-2-Chloro-3-Phenylpropanoic Acid
Vue d'ensemble
Description
(2R)-2-Chloro-3-Phenylpropanoic Acid is a chiral organic compound with the following chemical formula: C9H9ClO2 . It belongs to the class of phenylpropanoic acids and contains a chlorine atom attached to the second carbon of the propanoic acid side chain. The compound’s stereochemistry is (2R), indicating that the chiral center is in the R configuration.
Synthesis Analysis
The synthesis of this compound involves introducing a chlorine atom onto the 2-carbon position of the phenylpropanoic acid backbone. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of (2R)-2-Chloro-3-Phenylpropanoic Acid consists of a phenyl ring attached to a propanoic acid moiety. The chlorine atom is bonded to the second carbon of the propanoic acid side chain. The compound’s stereochemistry is crucial for understanding its interactions and properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, nucleophilic substitution, and acid-base reactions. Investigating its reactivity and potential reactions would require further study.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which the solid compound transitions to a liquid state.
- Solubility : Investigating its solubility in different solvents (e.g., water, organic solvents).
- Density : Determining its mass per unit volume.
- Stability : Assessing its stability under various conditions (e.g., temperature, light, humidity).
Safety And Hazards
- Corrosive : The compound is corrosive and can cause skin and eye irritation.
- Toxicity : Investigate its toxicity profile, especially if used in pharmaceuticals or other applications.
Orientations Futures
Research avenues include:
- Drug Development : Investigate its potential as a drug candidate.
- Material Science : Explore its applications in materials science (e.g., polymers, coatings).
- Environmental Impact : Assess its environmental effects and degradation pathways.
Propriétés
IUPAC Name |
(2R)-2-chloro-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRHDRWTSPELB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466475 | |
| Record name | (2R)-chloro-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-2-Chloro-3-Phenylpropanoic Acid | |
CAS RN |
94347-44-1 | |
| Record name | (2R)-chloro-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)











